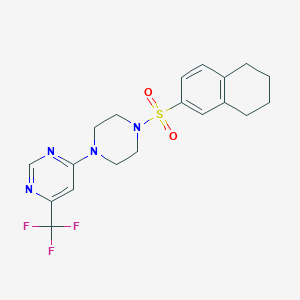

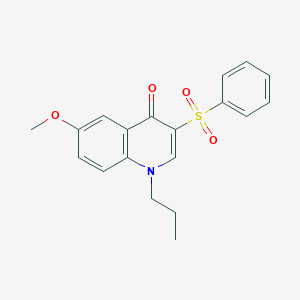

1-((3,4-二甲氧苯基)磺酰基)-4-((1-苯基-1H-四唑-5-基)甲基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and have been used in the synthesis of various pharmacologically active compounds. The presence of the sulfonyl group and the tetrazolylmethyl moiety in the compound suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol at ambient temperature can yield a salt with a channel structure, as demonstrated in the synthesis of piperazin-1,4-diium di(4,4'-sulfonyldiphenolate) . This suggests that similar conditions could be used to synthesize the compound , with appropriate modifications to incorporate the dimethoxyphenyl and phenyltetrazolylmethyl groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can form multiple hydrogen bonds. In the case of the piperazin-1,4-diium di(4,4'-sulfonyldiphenolate), the cations act as hydrogen-bond donors, forming stacks that enclose channels . This structural feature could be relevant to the compound of interest, as the ability to form hydrogen bonds can significantly influence its interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, for example, has been shown to yield compounds with high affinities for serotonin receptors . This indicates that the sulfonyl and phenyl groups on the piperazine ring can be modified to target specific receptors, which could be applicable to the synthesis and functionalization of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and characterized by IR, 1H and 13C NMR, and mass spectral studies . These compounds exhibited significant antimicrobial activities, suggesting that the compound may also possess distinct physical and chemical properties that could be characterized using similar analytical techniques and may have biological activity.

科学研究应用

抗癌和抗增殖活性

具有哌嗪取代基的化合物,例如在国际计划“NCI-60 人类肿瘤细胞系筛选”中研究的化合物,已显示出对各种癌细胞系的有效性,包括肺癌、肾癌、中枢神经系统癌、卵巢癌、前列腺癌、乳腺癌、上皮癌、白血病和黑色素瘤。这些化合物的有效性表明它们在抗癌研究和治疗开发中的潜在用途 (Kostyantyn Turov, 2020)。

另一项关于 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物的研究证明了它们对四种人类癌细胞系的抗增殖作用,进一步支持了哌嗪衍生物在癌症研究中的潜在应用 (L. Mallesha 等,2012)。

抗菌活性

哌嗪衍生物在抗菌应用中也显示出希望。合成了新型的 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物,并证明其对各种细菌菌株表现出抗菌活性,表明它们作为抗菌剂的潜力 (吴琦,2014)。

抗氧化活性

对具有黄嘌呤部分的 1-芳基/芳基烷基哌嗪衍生物的抗氧化活性的研究突出了它们在对抗氧化应激方面的潜力,这是许多疾病的一个因素。这些化合物在各种测定中显示出显着的抗氧化特性,表明它们在抗氧化剂疗法的开发中的效用 (L. Andonova 等,2014)。

酶抑制和生物筛选

对哌嗪衍生物的进一步研究包括它们在酶抑制和生物筛选中的作用,以进行各种药理活性。例如,1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤已被开发和表征为腺苷 A2B 受体拮抗剂,显示出高亲和力和选择性。这表明哌嗪衍生物在开发靶向腺苷 A2B 受体的新的治疗剂方面的潜力 (T. Borrmann 等,2009)。

属性

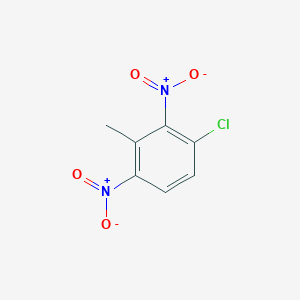

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-29-18-9-8-17(14-19(18)30-2)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGOMUJSDYIEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

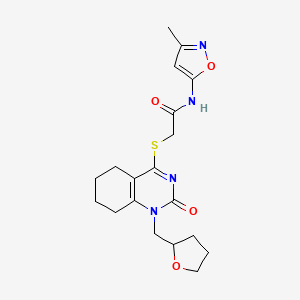

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

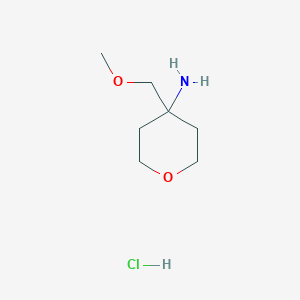

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

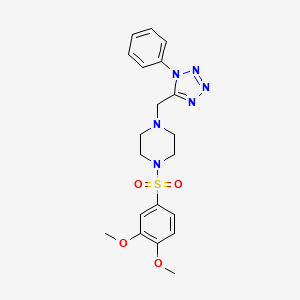

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)